Cuprolinic Blue-d12
CAS No.:
Cat. No.: VC0210507
Molecular Formula: C₃₆H₂₅D₁₂CuN₁₂O₁₆S₄
Molecular Weight: 1097.63
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₆H₂₅D₁₂CuN₁₂O₁₆S₄ |
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Molecular Weight | 1097.63 |
Introduction
Chemical Structure and Properties
Molecular Formula and Composition
The molecular formula of Cuprolinic Blue-d12 is , reflecting the presence of deuterium atoms and copper coordination. The molecular weight is approximately 652.25 g/mol, excluding the contribution from methyl sulfate groups .
Structural Characteristics
Cuprolinic Blue-d12 features a macrocyclic porphyrazinium ring, where the central copper ion is coordinated by four nitrogen atoms in a planar arrangement. The isotopic labeling (d12) involves replacing hydrogen atoms with deuterium in specific positions, which enhances its spectroscopic properties by altering vibrational modes without significantly affecting the chemical reactivity .
The compound's dark blue appearance is attributed to its extended conjugated system, which absorbs light in the visible spectrum. This property is exploited in UV-Vis spectroscopy for characterization purposes .
Physical Properties
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Appearance: Dark blue to very dark blue solid
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Solubility: Slightly soluble in DMSO and methanol
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Storage Conditions: Requires storage at 4°C under an inert atmosphere to prevent degradation
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Stability: Stable under recommended storage conditions but sensitive to oxidation at elevated temperatures .
Synthesis of Cuprolinic Blue-d12
Synthetic Pathway
The synthesis of Cuprolinic Blue-d12 involves several steps under controlled conditions:
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Preparation of the Macrocyclic Ligand: The precursor phthalocyanine ligand is synthesized through cyclotetramerization reactions involving pyridine derivatives.
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Metalation: Copper ions are introduced into the macrocyclic ligand under inert conditions to form the copper complex.
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Isotopic Labeling: Deuterium atoms are incorporated into specific positions through exchange reactions or during precursor synthesis.
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Purification: The final product is purified using chromatographic techniques to ensure high isotopic purity.
The process requires precise control over temperature, pH, and atmospheric conditions to prevent side reactions such as oxidation or incomplete metalation .
Characterization Techniques
The synthesized compound is characterized using advanced analytical methods:
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UV-Vis Spectroscopy: Confirms the absorption spectrum typical of phthalocyanines.
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NMR Spectroscopy: Verifies isotopic labeling and structural integrity.
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Mass Spectrometry: Determines molecular weight and isotopic distribution.
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Elemental Analysis: Confirms the composition of carbon, hydrogen (or deuterium), nitrogen, copper, and sulfur .
Mechanism of Action
Interaction with Nucleic Acids
Cuprolinic Blue-d12 exhibits a strong binding affinity for nucleic acids due to its planar structure, which facilitates intercalation between base pairs in DNA or RNA molecules. This interaction is primarily driven by:
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π-π Stacking Interactions: Between the aromatic rings of the dye and nucleic acid bases.
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Electrostatic Interactions: Between the positively charged copper complex and negatively charged phosphate backbone of nucleic acids.
These interactions result in significant retardation of DNA migration during gel electrophoresis experiments, indicating successful intercalation .
Specificity for RNA
Studies have shown that Cuprolinic Blue-d12 forms particularly stable complexes with single-stranded RNA compared to double-stranded DNA. This specificity is attributed to the dye's ability to recognize unique structural features of RNA molecules, such as single-stranded loops or bulges .
Applications in Scientific Research
Histological Staining
Cuprolinic Blue-d12 is widely used as a counterstain in immunocytochemistry protocols due to its ability to selectively bind nucleic acids within cellular structures:
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Neuronal Staining: Highlights neuronal Nissl substances and nucleoli by forming stable blue chromophores with RNA.
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Enteric Nervous System (ENS): Provides specific staining patterns that delineate enteric neurons while minimizing background coloration from surrounding tissues .
Biochemical Assays
The dye's interaction with nucleic acids makes it valuable for various biochemical assays:
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Gel Electrophoresis: Used as an intercalating agent to study DNA-RNA interactions.
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Fluorescence Microscopy: Enhances visibility of cellular components by providing contrast against other structures.
Diagnostic Applications
In addition to research applications, Cuprolinic Blue-d12 has potential diagnostic uses:
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Cancer Diagnostics: Identifies abnormal nucleic acid structures associated with malignancies.
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Neurodegenerative Diseases: Assists in visualizing neuronal damage or loss in tissue samples .
Data Tables
Property | Value |
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Molecular Formula | |
Molecular Weight | ~652.25 g/mol |
Appearance | Dark blue solid |
Solubility | Slightly soluble in DMSO |
Storage Conditions | 4°C under inert atmosphere |
Applications | Histological staining, diagnostics |
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